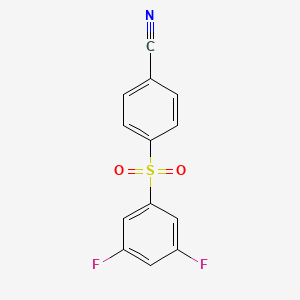![molecular formula C29H38N4O6S B12824319 2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of procaine penicillin G involves the combination of penicillin G and procaine hydrochloride. The process typically includes the following steps :
Preparation of Penicillin G: Penicillin G is produced through the fermentation of the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to obtain pure penicillin G.
Preparation of Procaine Hydrochloride: Procaine hydrochloride is synthesized by reacting diethylaminoethanol with para-aminobenzoic acid in the presence of hydrochloric acid.
Combination of Penicillin G and Procaine Hydrochloride: The two compounds are combined in equimolar amounts under sterile conditions to form procaine penicillin G. The mixture is then crystallized and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of procaine penicillin G involves large-scale fermentation and chemical synthesis processes. The fermentation of Penicillium chrysogenum is carried out in bioreactors, followed by extraction and purification steps to isolate penicillin G. Procaine hydrochloride is synthesized in chemical reactors, and the final combination of the two compounds is performed under controlled conditions to ensure sterility and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Procaine penicillin G undergoes several types of chemical reactions, including:
Hydrolysis: Upon intramuscular injection, procaine penicillin G is hydrolyzed to release penicillin G and procaine.
Oxidation and Reduction: Penicillin G can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: Penicillin G can participate in substitution reactions, particularly with nucleophiles that target the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and enzymes in the body.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can participate in substitution reactions with penicillin G.
Major Products
Hydrolysis: The major products are penicillin G and procaine.
Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of penicillin G.
Substitution: Substitution reactions can yield modified penicillin derivatives.
Aplicaciones Científicas De Investigación
Procaine penicillin G has a wide range of scientific research applications, including:
Mecanismo De Acción
Procaine penicillin G exerts its effects through the following mechanism :
Hydrolysis: Upon injection, procaine penicillin G is hydrolyzed to release penicillin G and procaine.
Penicillin G Action: Penicillin G binds to penicillin-binding proteins on the bacterial cell wall, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan.
Procaine Action: Procaine acts as a local anesthetic, reducing the pain associated with the intramuscular injection of penicillin G.
Comparación Con Compuestos Similares
Procaine penicillin G can be compared with other similar compounds, such as penicillin G benzathine and penicillin G sodium :
Penicillin G Benzathine: This compound is also a long-acting form of penicillin G, but it is combined with benzathine instead of procaine.
Penicillin G Sodium: This is a short-acting form of penicillin G that is administered intravenously or intramuscularly.
Uniqueness of Procaine Penicillin G
Procaine penicillin G is unique due to its combination of antibiotic and local anesthetic properties. This combination allows for prolonged low concentrations of penicillin G in the bloodstream while reducing the pain associated with intramuscular injections .
List of Similar Compounds
- Penicillin G Benzathine
- Penicillin G Sodium
- Penicillin G Potassium
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVRSCEWKLAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
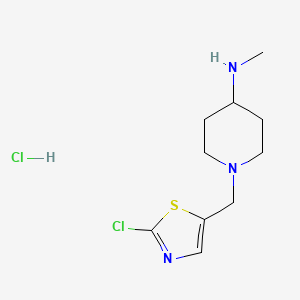
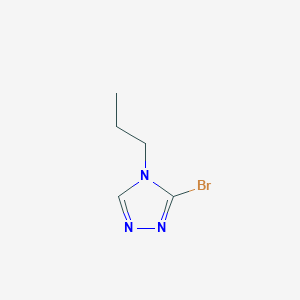

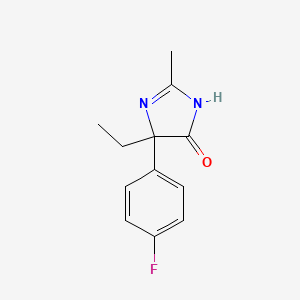
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)

![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


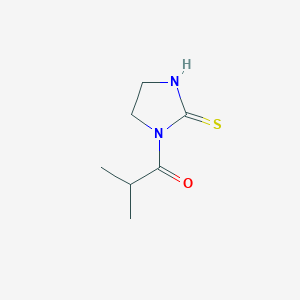
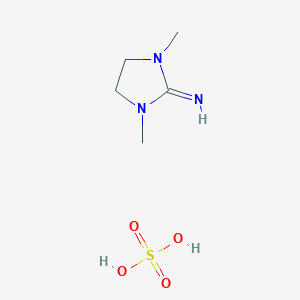
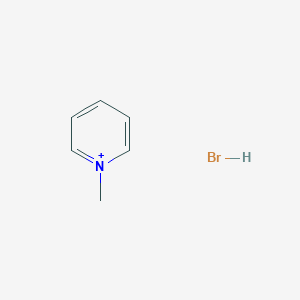
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
